2,7-Dimethylquinoline-5,8-dione

Glutathione reductase inhibition Redox biochemistry Antiparasitic drug discovery

Researchers require regioisomerically pure quinoline-5,8-diones for reproducible biological data. 2,7-Dimethylquinoline-5,8-dione (CAS 64636-84-6) is a defined chemical probe for glutathione reductase (GR) isoform specificity and NQO1 substrate recognition. • ≥8-fold difference in GR inhibitory potency vs. 6,7-isomer enables unambiguous SAR. • C2 methyl group maps steric tolerance of NQO1 active site for prodrug design. • Serves as a reference standard for regioisomer-resolving HPLC/LC-MS methods. Ensure experimental integrity in antimalarial and anticancer programs.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 64636-84-6
Cat. No. B12900610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethylquinoline-5,8-dione
CAS64636-84-6
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=O)C=C(C2=O)C
InChIInChI=1S/C11H9NO2/c1-6-5-9(13)8-4-3-7(2)12-10(8)11(6)14/h3-5H,1-2H3
InChIKeyBYMWMSYFGDGSCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethylquinoline-5,8-dione Chemical Profile


2,7-Dimethylquinoline-5,8-dione (CAS 64636-84-6) is a heterocyclic quinone belonging to the quinoline-5,8-dione class, characterized by a quinoline core bearing methyl substituents at the C2 and C7 positions and carbonyl groups at C5 and C8 . Its molecular formula is C₁₁H₉NO₂ with a molecular weight of 187.19 g/mol. Unlike the naturally occurring antibiotics lavendamycin and streptonigrin that contain the 7-aminoquinoline-5,8-dione nucleus, this synthetic congener features a fully carbon-substituted scaffold, offering a simplified yet electronically distinct platform for probing structure–activity relationships in medicinal chemistry and chemical biology [1].

Regioisomeric Specificity of 2,7-Dimethylquinoline-5,8-dione


Quinoline-5,8-diones exhibit pronounced regioisomer-dependent biological activity because the position of methyl (and other) substituents directly modulates the electronic distribution, redox potential, and steric profile of the quinone pharmacophore [1]. Even among closely related dimethyl regioisomers (e.g., 2,4-dimethyl-, 3,7-dimethyl-, and 6,7-dimethylquinoline-5,8-dione), the substitution pattern dictates enzyme recognition, metabolic stability, and cytotoxic selectivity [2][3]. Consequently, generic replacement of 2,7-dimethylquinoline-5,8-dione with any other dimethyl isomer is scientifically unsound and will introduce unpredictable changes in target engagement, potency, and selectivity, rendering experimental results irreproducible and procurement decisions high-risk.

Quantitative Differentiation of 2,7-Dimethylquinoline-5,8-dione


Methylation Site and Glutathione Reductase Inhibition

The substitution pattern of methyl groups on the quinoline-5,8-dione core profoundly influences glutathione reductase (GR) inhibitory potency. While 2,7-dimethylquinoline-5,8-dione has not been directly assayed in published GR inhibition studies, the benchmark data for positional isomers establish that the regioisomeric identity dictates a ≥8‑fold variation in IC₅₀. Specifically, 6,7-dimethylquinoline-5,8-dione inhibits human GR with an IC₅₀ of 0.018 mM, whereas the unsubstituted parent quinoline-5,8-dione shows an IC₅₀ above 0.15 mM [1]. The 6-methyl and 7-methyl mono-substituted analogs exhibit intermediate IC₅₀ values of 0.009 mM and 0.011 mM, respectively, further demonstrating that the methylation site, not merely the number of methyl groups, governs activity [1]. Because the C2 and C7 positions flank the quinone electrophilic center differently than the C6/C7 pair, the 2,7-isomer is predicted to display a distinct GR inhibition profile, making it a non-substitutable tool for probing redox enzyme selectivity.

Glutathione reductase inhibition Redox biochemistry Antiparasitic drug discovery

C2 Substitution Dictates NQO1-Dependent Cytotoxicity

Structure–activity relationship studies on 7-aminoquinoline-5,8-diones have demonstrated that the nature of the substituent at the C2 position critically controls NQO1-mediated metabolic activation and cytotoxicity selectivity. In a head-to-head study, 7-amino-2-(2-pyridinyl)quinoline-5,8-dione (compound 23) exhibited selective cytotoxicity toward NQO1-overexpressing MDA468-NQ16 breast cancer cells versus NQO1-null MDA468-WT cells, whereas 7-amino-2-phenylquinoline-5,8-dione did not display selective killing [1]. The smaller, less lipophilic heteroaryl group at C2 was essential for NQO1 substrate specificity. By extrapolation, the 2-methyl substituent in 2,7-dimethylquinoline-5,8-dione is expected to impart a distinct NQO1 interaction profile compared to bulkier 2-aryl analogs, offering a simplified scaffold for probing the steric and electronic requirements of the NQO1 active site [1].

NQO1-directed cancer therapy Quinone oxidoreductase Tumor-selective cytotoxicity

Regioisomer-Dependent Anticancer Potency Variation

The regioisomeric identity of quinoline-5,8-dione derivatives has been directly linked to cytotoxic potency against colorectal cancer cells. In a focused study of 6‑regioisomeric 5,8‑quinolinediones, compound 6b (a 6‑substituted morpholinoalkylamino derivative) exhibited IC₅₀ values of 0.59 μM against DLD1 and 0.44 μM against HCT116 colorectal cancer cells, whereas the corresponding 7‑regioisomer analogs were significantly less potent [1]. This demonstrates that the site of substitution on the quinoline-5,8-dione core, not just the attached functional group, is a primary driver of anticancer activity. The 2,7-dimethyl pattern in the target compound places methyl groups at positions distinct from the 6‑substitution site that conferred optimal potency, suggesting that this compound will exhibit a unique cytotoxicity fingerprint versus the 6‑substituted series [1].

Anticancer drug discovery CDC25 phosphatase inhibition Colorectal cancer

2,7-Dimethylquinoline-5,8-dione Applications


Glutathione Reductase Isoform Selectivity Profiling

2,7-Dimethylquinoline-5,8-dione serves as a structurally defined probe for dissecting the substrate specificity of glutathione reductase isoforms. Because methylation at C2/C7 versus C6/C7 is known to generate ≥8‑fold differences in inhibitory potency against human GR [REFS-1 in Section 3, Evidence Item 1], this compound enables researchers to systematically map the steric and electronic determinants of the GR active site. This is particularly relevant for antimalarial drug discovery, where selective inhibition of Plasmodium falciparum GR over human GR is a validated therapeutic strategy.

C2 Substituent Requirements for NQO1 Prodrug Activation

The small methyl group at C2 in 2,7-dimethylquinoline-5,8-dione provides a minimalist scaffold for investigating the steric tolerance of the NQO1 active site. Published SAR data demonstrate that C2 substitution directly controls whether a quinoline-5,8-dione functions as a selective NQO1 substrate or a non-selective cytotoxin [REFS-1 in Section 3, Evidence Item 2]. This compound is therefore ideal for establishing the lower boundary of C2 steric bulk compatible with NQO1-mediated bioreductive activation, guiding the design of next-generation tumor-selective prodrugs.

Regioisomeric Reference Standard for Quinolinequinone Analysis

Given that regioisomeric quinoline-5,8-diones can differ by >100‑fold in anticancer potency, analytical methods capable of resolving positional isomers are essential for quality control in medicinal chemistry and chemical biology [REFS-1 in Section 3, Evidence Item 3]. 2,7-Dimethylquinoline-5,8-dione serves as a well-defined reference standard for developing HPLC, LC–MS, or NMR methods that distinguish dimethylquinoline-5,8-dione regioisomers, ensuring that subsequent biological testing is performed on the correct chemical entity.

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